molecular formula C18H11F2N5O2 B3411488 4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide CAS No. 919844-21-6

4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

Cat. No.: B3411488
CAS No.: 919844-21-6
M. Wt: 367.3 g/mol
InChI Key: MSBDSMMZGLRJBB-UHFFFAOYSA-N
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Description

4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development and other scientific research applications.

Mechanism of Action

Target of Action

The primary target of this compound is the human estrogen alpha receptor (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

The compound interacts with its target, ERα, by binding to it. The binding affinity of the compound to ERα is close to that of 4-OHT, a native ligand . This interaction can lead to changes in the conformation of the receptor, which can affect the receptor’s activity and influence the transcription of target genes.

Biochemical Pathways

The compound’s interaction with ERα can affect various biochemical pathways. ERα is involved in the regulation of genes that control cell growth and differentiation. Therefore, the compound’s interaction with ERα can potentially influence these processes .

Pharmacokinetics

Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of 4-fluoroaniline with a suitable aldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as hydrazine, to form the pyrazole ring.

    Pyrimidine Formation: The pyrazole intermediate is then reacted with a suitable nitrile or amidine compound to form the pyrazolo[3,4-d]pyrimidine core.

    Final Coupling: The final step involves coupling the pyrazolo[3,4-d]pyrimidine core with 4-fluorobenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with proteins and other biomolecules.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenylpyrazole derivatives: These compounds share a similar pyrazole core and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have the same pyrazolo[3,4-d]pyrimidine core and are studied for their potential therapeutic applications.

Uniqueness

4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is unique due to the presence of two fluorine atoms, which enhance its stability and bioavailability. This makes it a promising candidate for drug development and other scientific research applications.

Properties

IUPAC Name

4-fluoro-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N5O2/c19-12-3-1-11(2-4-12)17(26)23-24-10-21-16-15(18(24)27)9-22-25(16)14-7-5-13(20)6-8-14/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBDSMMZGLRJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 3
4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 4
4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Reactant of Route 6
4-fluoro-N-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide

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